molecular formula C2H5ONa<br>C2H5NaO B051398 Sodium ethoxide CAS No. 141-52-6

Sodium ethoxide

Cat. No. B051398
CAS RN: 141-52-6
M. Wt: 68.05 g/mol
InChI Key: QDRKDTQENPPHOJ-UHFFFAOYSA-N
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Description

Sodium ethoxide (NaOEt) is synthesized from sodium and ethanol, serving as a strong base and nucleophile in organic synthesis. Its preparation and properties make it valuable in the laboratory and industrial settings.

Synthesis Analysis

The synthesis of sodium ethoxide can be achieved at ambient temperature using sodium hydroxide and ethanol in excess. This process involves a reaction that yields an 88.49% molar conversion from sodium hydroxide after approximately 3.5 hours, with an initial reaction speed confirming the negativity of its standard molar enthalpies (Randriana et al., 2021).

Molecular Structure Analysis

The molecular structure of sodium ethoxide has been characterized through various techniques, including X-ray diffraction (XRD) and infrared spectroscopy (IR). These studies reveal that sodium ethoxide exhibits a tetragonal crystal structure, with specific attention to the arrangement and bonding of sodium and oxygen atoms within the compound (Chandran et al., 2006).

Chemical Reactions and Properties

Sodium ethoxide is known for its reactivity, particularly in the formation of Meisenheimer complexes and in palladium-catalyzed reactions, showcasing its versatility in organic synthesis. The formation of these complexes and its application in synthesizing β,γ-unsaturated esters highlight its chemical reactivity and utility (Crampton, 1977); (Kiji et al., 1989).

Physical Properties Analysis

The physical properties of sodium ethoxide, such as its solubility, density, and crystallization behavior, have been extensively investigated. The compound's total crystallization and porosity evaluation after synthesis reveal significant insights into its physical characteristics, providing valuable information for its handling and storage (Randriana et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of sodium ethoxide include its thermal decomposition and the kinetics of such reactions. These studies offer a deeper understanding of the stability and reactivity of sodium ethoxide under various conditions, which is critical for its application in chemical syntheses (Chandran et al., 2006).

Scientific Research Applications

  • Synthesis Techniques :

    • A study detailed the synthesis of a concentrated solution of sodium ethoxide at ambient temperature using ethanol and sodium hydroxide. This method achieved a high molar conversion rate and could be important for laboratory applications where sodium ethoxide is not readily available (Randriana, Marson Randrianomenjanahary, & Rabeharitsara, 2021).
  • Thermal Decomposition :

    • Research on the kinetics of thermal decomposition of sodium ethoxide found activation energies and identified the evolved gases as a mixture of saturated and unsaturated hydrocarbons. This study provides insights into the stability and decomposition mechanisms of sodium ethoxide (Chandran et al., 2006).
  • Immunolabeling in Microscopy :

    • Sodium ethoxide's impact on antigens in deplasticized epoxy sections was examined. This is crucial for understanding how sodium ethoxide affects immunolabeling, an important technique in microscopy (Brorson, 1997).
  • Section Flattening in Microscopy :

    • Another study explored the use of sodium ethoxide for flattening sections of epoxy-embedded tissue, demonstrating its effectiveness in preparing high-resolution microscopy samples without damaging cellular structures (Sierra, Hegele-hartung, & Beier, 1990).
  • Characterization of Sodium Alkoxides :

    • The characterization of sodium alkoxides, including sodium ethoxide, was reported, providing valuable data on their thermo-chemical properties. This research is relevant for understanding reactions involving sodium and alcohols (Chandran et al., 2006).
  • Pharmaceutical Applications :

    • Sodium ethoxide was used in a study to remove chlorine from bleached shellac, a pharmaceutical excipient. This research highlights the utility of sodium ethoxide in pharmaceutical manufacturing processes (Liao, Zhou, & Huang, 2015).
  • Organometallic Chemistry :

    • The action of sodium ethoxide on certain (halomethyl)disilanes was investigated to understand its role in rearrangement and cleavage reactions, contributing to the field of organometallic chemistry (Tamao & Kumada, 1971).

Safety And Hazards

Sodium ethoxide is hazardous to human health if it comes in contact with the skin and eyes . Exposure of the skin to this chemical can give rise to blisters and inflammations . Inhaling or ingesting this chemical compound might result in serious health problems .

Future Directions

The global sodium ethoxide market size was USD 254.21 Million in 2023 and is likely to reach USD 340.95 Million by 2032, expanding at a CAGR of 3.8 % during 2024–2032 . The market growth is attributed to the rising use of organic synthesis across the world .

properties

IUPAC Name

sodium;ethanolate
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InChI

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKDTQENPPHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H5ONa, C2H5NaO
Record name SODIUM ETHANOLATE
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Record name sodium ethoxide
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DSSTOX Substance ID

DTXSID3027089
Record name Ethanol, sodium salt
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Molecular Weight

68.05 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER.
Record name Ethanol, sodium salt (1:1)
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Solubility

SOL IN ABSOLUTE ALCOHOL
Record name SODIUM ETHANOLATE
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Product Name

Sodium ethoxide

Color/Form

WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

CAS RN

141-52-6
Record name Sodium ethanolate
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Record name Sodium ethanolate
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Synthesis routes and methods I

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
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Synthesis routes and methods III

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl(2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl(2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield: 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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50.3 mL
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Synthesis routes and methods IV

Procedure details

Sodium ethoxide was prepared from sodium metal (9.1 g) and freshly distilled absolute ethanol (250 ml). Diethyl malonate (63.5 g) was added to sodium ethoxide in ethanol, and the mixture was stirred at 60°-70° C. for 50 min. Isoamyl bromide (60 g) was added, and the reaction mixture was heated under reflux overnight. After the usual work-up, the resulting crude product was distilled under reduced pressure to give diethyl isoamylmalonate. Yield: 71.7 g (78%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
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63.5 g
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Synthesis routes and methods V

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl (2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl (2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield : 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethoxide
Reactant of Route 2
Sodium ethoxide
Reactant of Route 3
Sodium ethoxide
Reactant of Route 4
Sodium ethoxide
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
41,700
Citations
JW Stirling, PS Graff - Journal of Histochemistry & …, 1995 - journals.sagepub.com
… were used: sodium ethoxide and heat (… sodium ethoxide or sodium metaperiodate combined with heating gave the highest probe densities. Except for techniques using sodium ethoxide…
Number of citations: 121 journals.sagepub.com
AC Cope, SM McElvain - Journal of the American Chemical …, 1932 - ACS Publications
… and ethyl carbonate by means of alcoholic sodium ethoxide is pointed out. The isolation of-… in thirty minutes by refluxing with alcoholic sodium ethoxide. This cleavage is simply a …
Number of citations: 18 pubs.acs.org
BS Sanchez, B Benitez, CA Querini… - Fuel Processing …, 2015 - Elsevier
… produce ethyl esters using sodium ethoxide as catalyst was studied… conditions are: 1.6 wt.% sodium ethoxide, 25 v/v% ethanol and … saponification of sodium ethoxide in ethanol medium. …
Number of citations: 23 www.sciencedirect.com
K Chandran, R Nithya, K Sankaran, A Gopalan… - Bulletin of Materials …, 2006 - Springer
… The IR spectra for sodium methoxide, sodium ethoxide and n-… The X-ray powder diffraction pattern for sodium ethoxide … In the present work the crystal structure of sodium ethoxide was …
Number of citations: 49 link.springer.com
ER Meincke, RFB Cox… - Journal of the American …, 1935 - ACS Publications
… of ethyl a-ethyl-a,a'-dicarbethoxyadipate (I, R is H and R' is C2H5) it was found that sodium ethoxide produced a 74% yield of the 2ethyl-2,5-dicarbethoxycyclopentanone …
Number of citations: 11 pubs.acs.org
RO Gibson, EW Fawcett… - Proceedings of the …, 1935 - royalsocietypublishing.org
… , Conrad, and Bruckner,f and also by Marshall and Acree.j These workers obtained good bimolecular con stants whose values varied with the initial concentration of the sodium ethoxide…
Number of citations: 29 royalsocietypublishing.org
T Taguchi, M Kojima - Journal of the American Chemical Society, 1959 - ACS Publications
… not formed with sodium ethoxide, it seems probable that sodium ethoxide depresses the anchimeric property of the amidocarbonyl group, because the formation of the cw-oxazoline (II) …
Number of citations: 10 pubs.acs.org
EM Padfield, ML Tomlinson - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… -4-one is boiled with alcoholic sodium ethoxide. All are polymers of chromanone and there is … I-Methoxychroman-Cone is not easily affected by sodium ethoxide, and it has been shown …
Number of citations: 12 pubs.rsc.org
K Chandran, M Kamruddin, PK Ajikumar… - Journal of nuclear …, 2006 - Elsevier
… Fine Chemicals, India and absolute ethanol (purity 99.9%) from Hayman, UK were further purified by distillation [20] and used for preparation of sodium methoxide and sodium ethoxide. …
Number of citations: 22 www.sciencedirect.com
S Javed, D Ropel, D Vogt - Green Chemistry, 2023 - pubs.rsc.org
… Herein, we describe our study on glycolysis with sodium ethoxide, a basic metal alkoxide, … To the best of our knowledge, sodium ethoxide has not been reported so far as a catalyst for …
Number of citations: 6 pubs.rsc.org

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